10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the tricyclic core.
Functional group modifications: Introduction of the dimethoxyphenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions.
Final cyclization and purification: The final step involves cyclization to form the heptazatricyclic structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols, amines, and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 10-(3,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 10-(3,4-dimethoxyphenyl)-8-(4-aminophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Uniqueness
The uniqueness of 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H17N7O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O4/c1-30-13-8-5-11(9-14(13)31-2)16-15-17(19(29)23-22-16)21-20-24-25-26-27(20)18(15)10-3-6-12(28)7-4-10/h3-9,18,28H,1-2H3,(H,23,29)(H,21,24,26) |
InChI Key |
PJUWQFJVSFMMHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)O)OC |
Origin of Product |
United States |
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